1-{1-[2-(Thiophen-2-yl)acetyl]azetidin-3-yl}pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[2-(Thiophen-2-yl)acetyl]azetidin-3-yl}pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of a thiophene ring, an azetidine ring, and a pyrrolidine-2,5-dione moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
The synthesis of 1-{1-[2-(Thiophen-2-yl)acetyl]azetidin-3-yl}pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring is often synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The azetidine ring can be formed through cyclization reactions involving appropriate precursors . The final step involves the coupling of the thiophene and azetidine derivatives with pyrrolidine-2,5-dione under specific reaction conditions, such as the use of a base and a suitable solvent .
Chemical Reactions Analysis
1-{1-[2-(Thiophen-2-yl)acetyl]azetidin-3-yl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield the corresponding alcohols.
Scientific Research Applications
1-{1-[2-(Thiophen-2-yl)acetyl]azetidin-3-yl}pyrrolidine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{1-[2-(Thiophen-2-yl)acetyl]azetidin-3-yl}pyrrolidine-2,5-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The thiophene ring may facilitate binding to hydrophobic pockets, while the azetidine and pyrrolidine-2,5-dione moieties may interact with polar or charged residues in the target proteins .
Comparison with Similar Compounds
1-{1-[2-(Thiophen-2-yl)acetyl]azetidin-3-yl}pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Spiro-azetidin-2-one derivatives: These compounds share the azetidine ring but differ in their overall structure and biological activities.
Thiophene derivatives: Compounds like suprofen and articaine, which also contain the thiophene ring, have different pharmacological properties and applications.
Pyrrolidine-2,5-dione derivatives: These compounds, such as thalidomide, have distinct therapeutic uses and mechanisms of action.
Properties
IUPAC Name |
1-[1-(2-thiophen-2-ylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c16-11-3-4-12(17)15(11)9-7-14(8-9)13(18)6-10-2-1-5-19-10/h1-2,5,9H,3-4,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AERDCKIJAJAFMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.